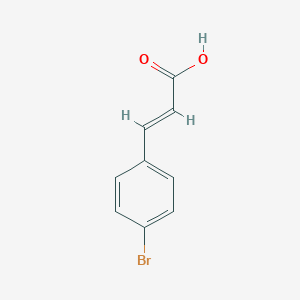

4-Bromocinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 218449. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-bromophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDDDTNAMBSPRN-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200-07-3 | |

| Record name | 1200-07-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-bromocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromocinnamic Acid: Synthesis, Properties, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromocinnamic acid, a halogenated derivative of the naturally occurring phenylpropanoid, cinnamic acid, is a versatile organic compound with significant applications in medicinal chemistry and materials science.[1] Its utility as a synthetic building block stems from the presence of three key functional moieties: a carboxylic acid, an alkene, and a bromine-substituted aromatic ring. These features allow for a diverse range of chemical modifications, making it a valuable precursor in the synthesis of pharmaceuticals and other complex organic molecules.[2][3] This technical guide provides an in-depth overview of the properties, synthesis, and potential biological activities of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[3] The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 1200-07-3 | [3] |

| Molecular Formula | C₉H₇BrO₂ | [4] |

| Molecular Weight | 227.05 g/mol | [4] |

| Melting Point | 262-264 °C | [4] |

| Solubility | Soluble in alcohol, ethyl acetate (B1210297), and DMSO. Insoluble in water. | [5] |

| Appearance | White to off-white crystalline powder | [3] |

Synthesis and Purification

The synthesis of this compound can be achieved through several established organic reactions. The choice of method often depends on the desired scale, available starting materials, and laboratory capabilities. The most common synthetic routes include the Perkin reaction, the Knoevenagel-Doebner condensation, and the Heck reaction.

Experimental Protocols

1. Knoevenagel-Doebner Condensation

This reaction involves the condensation of 4-bromobenzaldehyde (B125591) with malonic acid, typically in the presence of a basic catalyst like pyridine (B92270) and piperidine (B6355638). The intermediate product undergoes decarboxylation to yield this compound.[6][7]

-

Materials: 4-bromobenzaldehyde, malonic acid, pyridine, piperidine, hydrochloric acid.

-

Procedure:

-

In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in pyridine.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol (B145695)/water.[8]

-

2. Perkin Reaction

The Perkin reaction offers another route to cinnamic acid derivatives through the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding acid.[9]

-

Materials: 4-bromobenzaldehyde, acetic anhydride, anhydrous sodium acetate.

-

Procedure:

-

Combine 4-bromobenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent) in a round-bottom flask.

-

Heat the mixture at a high temperature (typically 180°C) for several hours.

-

After cooling, add water to the reaction mixture and boil to hydrolyze the excess anhydride.

-

Acidify the solution with hydrochloric acid to precipitate the crude this compound.

-

Collect the solid by filtration and purify by recrystallization.[8]

-

3. Heck Reaction

The palladium-catalyzed Heck reaction provides a modern and efficient method for the synthesis of substituted alkenes. In this case, 4-bromoiodobenzene can be coupled with acrylic acid in the presence of a palladium catalyst and a base.[1][10]

-

Materials: 4-bromoiodobenzene, acrylic acid, palladium(II) acetate, triethylamine (B128534), hydrochloric acid.

-

Procedure:

-

To a reaction vessel, add 4-bromoiodobenzene (1 equivalent), acrylic acid (1.2 equivalents), palladium(II) acetate (catalytic amount), and a suitable solvent.

-

Add triethylamine as a base to the mixture.

-

Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or GC).

-

After cooling, acidify the mixture with hydrochloric acid to precipitate the product.

-

Purification and Characterization

Recrystallization: The crude this compound obtained from any of the above synthetic routes can be purified by recrystallization.[8] A common solvent system is a mixture of ethanol and water. The crude solid is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until the solution becomes cloudy. The solution is then reheated until clear and allowed to cool slowly to form pure crystals.

Analytical Characterization: The purity and identity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.[12]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present, such as the carboxylic acid O-H and C=O stretches, and the C=C bond of the alkene.[13]

-

Melting Point Analysis: A sharp melting point range close to the literature value indicates a high degree of purity.[4]

Biological Activities and Signaling Pathways

Cinnamic acid and its derivatives are known to exhibit a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[2][14] While the specific mechanisms of this compound are still under investigation, studies on the parent compound, trans-cinnamic acid, provide valuable insights into its potential biological effects.

One notable study has shown that trans-cinnamic acid can induce fibroblast migration, a crucial process in wound healing, through the activation of Protein Kinase A (PKA) and p38 Mitogen-Activated Protein Kinase (p38-MAPK) signaling pathways.[15] This suggests that this compound may also modulate cellular processes relevant to tissue repair and inflammation.

The proposed signaling pathway for trans-cinnamic acid-induced fibroblast migration is depicted below. It is important to note that this is a potential pathway and further research is needed to confirm if this compound acts through a similar mechanism.

Hypothesized signaling pathway for this compound-induced fibroblast migration.

Experimental Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of this compound is outlined in the following diagram.

General workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of synthetic and medicinal chemistry. Its versatile structure allows for its use as a key intermediate in the development of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its properties, detailed common synthetic protocols, and offered insights into its potential biological mechanisms of action. Further research into the specific signaling pathways affected by this compound will be crucial in fully elucidating its pharmacological potential and paving the way for its application in drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Buy this compound | 1200-07-3 [smolecule.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound, predominantly trans 98% | 1200-07-3 [sigmaaldrich.com]

- 5. This compound, predominantly trans, 97+% | Fisher Scientific [fishersci.ca]

- 6. DSpace [open.bu.edu]

- 7. youtube.com [youtube.com]

- 8. Recrystallization Of Cinnamic Acid Lab Report - 1950 Words | Bartleby [bartleby.com]

- 9. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 10. benchchem.com [benchchem.com]

- 11. odinity.com [odinity.com]

- 12. This compound(1200-07-3) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Cinnamic Acid Derivatives and Their Biological Efficacy | MDPI [mdpi.com]

- 15. trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Bromocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromocinnamic acid, a halogenated derivative of cinnamic acid, is a versatile organic compound with significant applications in organic synthesis and medicinal chemistry. Its structure, featuring a carboxylic acid, an alkene, and a bromine-substituted phenyl group, provides multiple reactive sites, making it a valuable building block for the synthesis of a wide range of more complex molecules.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral and crystallographic data.

Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] The predominantly trans isomer is the most common form. A summary of its key physical properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₉H₇BrO₂ | [1] |

| Molecular Weight | 227.05 g/mol | [1] |

| Melting Point | 260-265 °C | |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in ethanol, ethyl acetate (B1210297), and DMSO. Insoluble in water. | |

| pKa | 4.35 ± 0.10 (Predicted) |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its three main functional groups: the carboxylic acid, the alkene, and the brominated aromatic ring.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification and amide bond formation.

-

Alkene Group: The double bond can participate in addition reactions, such as halogenation and hydrogenation. It is also key to its polymerization potential.

-

Brominated Phenyl Group: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions and can participate in various cross-coupling reactions, such as the Suzuki and Heck reactions, allowing for the introduction of diverse substituents.

This compound is a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules due to its enhanced reactivity conferred by the bromine substituent.[1]

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are the Perkin reaction and the Heck reaction.

1. Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid.[2] For the synthesis of this compound, 4-bromobenzaldehyde (B125591) is reacted with acetic anhydride using sodium acetate as the base catalyst.[3]

Methodology:

-

Combine 4-bromobenzaldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to 160-180°C with continuous stirring for 3-5 hours.[3]

-

After cooling, pour the reaction mixture into water to hydrolyze the excess acetic anhydride.

-

Add a saturated solution of sodium carbonate to the mixture until it is basic. This converts the this compound to its soluble sodium salt.

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude this compound.

-

Collect the crude product by vacuum filtration and wash with cold water.

2. Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[4][5][6][7] In this case, 4-bromoiodobenzene can be reacted with acrylic acid in the presence of a palladium catalyst and a base.

Methodology:

-

To a reaction vessel, add 4-bromoiodobenzene, acrylic acid, a palladium catalyst (e.g., palladium acetate), a phosphine (B1218219) ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) in a suitable solvent (e.g., DMF or acetonitrile).

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for several hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can then be purified by recrystallization or column chromatography.

Purification by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds based on their differential solubility in a solvent at different temperatures.[8][9][10][11]

Methodology:

-

Dissolve the crude this compound in a minimum amount of a hot solvent, such as an ethanol/water mixture.[12]

-

If colored impurities are present, add a small amount of activated charcoal and heat the solution.

-

Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to allow for the formation of large crystals.

-

Further cool the solution in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration using a Büchner funnel.[9]

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum or in a desiccator.

Spectral Data

The structure of this compound can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | Interpretation | References |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 7.66-7.51 (m, 5H, Ar-H and -CH=), 7.62 (d, J = 15.6 Hz, 1H, =CH-COOH) | [13] |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ 167.42 (C=O), 142.59, 133.55, 131.85, 130.11, 123.53, 120.16 (Ar-C and =C) | [13] |

| Infrared (IR) | Broad O-H stretch (~3000 cm⁻¹), C=O stretch (~1680 cm⁻¹), C=C stretch (~1630 cm⁻¹), C-Br stretch | [14][15] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 226/228 (due to ⁷⁹Br and ⁸¹Br isotopes). Fragmentation may involve loss of -OH, -COOH, and Br. | [16][17] |

| UV-Vis Spectroscopy | λmax around 270-280 nm, corresponding to the π-π* transitions of the conjugated system. | [18][19] |

Crystal Structure

The crystal structure of this compound has been determined by X-ray crystallography. It crystallizes in the monoclinic space group P2₁/n.[20] The molecules in the crystal lattice are stabilized by O-H···O hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming dimers.[20][21][22]

Visualizations

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of this compound.

Perkin Reaction Mechanism

Caption: Simplified mechanism of the Perkin reaction for this compound synthesis.

Heck Reaction Catalytic Cycle

Caption: Catalytic cycle of the Heck reaction for the synthesis of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. Perkin reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Heck Reaction [organic-chemistry.org]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. athabascau.ca [athabascau.ca]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. vernier.com [vernier.com]

- 12. csub.edu [csub.edu]

- 13. rsc.org [rsc.org]

- 14. infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. This compound(1200-07-3) IR Spectrum [m.chemicalbook.com]

- 16. This compound(1200-07-3) MS spectrum [chemicalbook.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. trans-Cinnamic acid [webbook.nist.gov]

- 20. 4-Bromo-trans-cinnamic acid: structural characterisation and crystallographic investigation into the solid state [2 + 2] cycloaddition reaction and temperature induced phase transition - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 21. journals.iucr.org [journals.iucr.org]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-Bromocinnamic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromocinnamic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and outlines a detailed experimental protocol for the quantitative determination of its solubility.

Introduction to this compound

This compound is an organic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its chemical structure, featuring a carboxylic acid group and a bromine-substituted aromatic ring, dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound in different organic solvents is crucial for its application in organic synthesis, purification, and formulation in drug development.

Solubility Profile of this compound

Currently, the available data on the solubility of this compound is primarily qualitative. The compound is generally described as soluble in several common organic solvents and insoluble in water.[2][3][4][5][6][7][8] A summary of this qualitative data is presented in the table below.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Alcohol (Ethanol) | Soluble[2][3][5][7][8] |

| Ethyl Acetate | Soluble[2][3][5][6][7][8] |

| Dimethyl Sulfoxide (DMSO) | Soluble[2][3][5][7][8] |

| Acetone | Soluble[4] |

| Water | Insoluble[2][3][5][7][8] |

It is important to note that "soluble" and "insoluble" are relative terms. For precise applications such as reaction chemistry, crystallography, and formulation, quantitative solubility data is essential. The following section details a standard experimental protocol for determining the precise solubility of this compound.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for determining the quantitative solubility of this compound in an organic solvent of interest. This protocol is based on the widely used shake-flask method, which is considered the gold standard for solubility measurements.[9][10]

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

3.3. Data Analysis

The solubility is calculated from the concentration of the undiluted, saturated solution, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Logical Relationships in Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The following diagram illustrates the relationship between the polarity of the solute and solvent.

References

- 1. chemimpex.com [chemimpex.com]

- 2. parchem.com [parchem.com]

- 3. This compound, predominantly trans, 97+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. CAS 50663-21-3: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 1200-07-3 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. This compound, predominantly trans, 97+% | Fisher Scientific [fishersci.ca]

- 8. This compound, predominantly trans, 97+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromocinnamic acid, a valuable intermediate in the pharmaceutical and materials science industries. This document details a common synthetic route, the Perkin reaction, and outlines the standard analytical techniques employed for its structural elucidation and purity assessment. All quantitative data is presented in structured tables for clarity and ease of comparison. Detailed experimental protocols and workflow visualizations are provided to facilitate replication and further research.

Introduction

This compound is a derivative of cinnamic acid distinguished by a bromine atom at the para position of the phenyl ring.[1] Its chemical formula is C₉H₇BrO₂ and it has a molecular weight of 227.05 g/mol .[2][3] This compound serves as a critical building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] Notably, it has been utilized in the preparation of (E)-β-bromo-4-bromostyrene and other complex organic structures.[4] The presence of the bromo- and carboxylic acid functional groups makes it a versatile reagent for further chemical modifications.[1]

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Perkin reaction.[5][6][7] This reaction involves the condensation of an aromatic aldehyde, in this case, 4-bromobenzaldehyde, with an acid anhydride (B1165640) (acetic anhydride) in the presence of an alkali salt of the acid, such as anhydrous sodium acetate, which acts as a base catalyst.[5][6][7] The reaction is typically performed at elevated temperatures.[5]

Synthesis Workflow

The synthesis of this compound via the Perkin reaction can be visualized as a straightforward workflow from starting materials to the final product.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Perkin Reaction

This protocol is a generalized procedure based on the principles of the Perkin reaction.

Materials:

-

4-Bromobenzaldehyde

-

Acetic Anhydride

-

Anhydrous Sodium Acetate

-

Hydrochloric Acid (concentrated)

-

Ethanol

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 4-bromobenzaldehyde, 2.0 equivalents of acetic anhydride, and 1.0 equivalent of freshly fused and powdered anhydrous sodium acetate.

-

Heat the reaction mixture in an oil bath at 180°C for 5-8 hours.

-

Allow the mixture to cool slightly and then pour it into a beaker containing a large volume of cold water while stirring vigorously.

-

Acidify the aqueous mixture with concentrated hydrochloric acid until the pH is acidic, which will precipitate the crude this compound.

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

-

Dry the purified crystals in a vacuum oven.

Characterization of this compound

The synthesized this compound is characterized using various analytical techniques to confirm its identity, purity, and structure.

Characterization Workflow

The characterization process involves a series of analytical methods to determine the physicochemical properties and structural features of the synthesized compound.

Caption: Characterization workflow for this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₉H₇BrO₂ |

| Molecular Weight | 227.05 g/mol [2][3] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 260-265 °C[4][8][9] |

| Solubility | Soluble in alcohol, ethyl acetate, and DMSO; insoluble in water[4][9] |

Spectroscopic Data

¹H and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework of the molecule. The expected chemical shifts for this compound are presented below.

¹H NMR Data (DMSO-d₆, 300 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 12.60 | s | 1H | -COOH |

| 7.68 - 7.58 | m | 4H | Ar-H |

| 7.57 | d, J = 15.9 Hz | 1H | =CH-COOH |

| 6.56 | d, J = 15.9 Hz | 1H | Ar-CH= |

Note: Data synthesized from typical values for similar compounds.

¹³C NMR Data (DMSO-d₆, 75 MHz) [10]

| Chemical Shift (ppm) | Assignment |

| 167.42 | C=O |

| 142.59 | Ar-C |

| 133.55 | Ar-C |

| 131.85 | Ar-C-H |

| 130.11 | Ar-C-H |

| 123.53 | Ar-C-Br |

| 120.16 | =CH- |

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2500 | Broad | O-H stretch (Carboxylic acid) |

| 1680 | Strong | C=O stretch (Carboxylic acid) |

| 1625 | Medium | C=C stretch (Alkenyl) |

| 1590, 1490 | Medium | C=C stretch (Aromatic) |

| 980 | Strong | =C-H bend (trans-alkene) |

| 830 | Strong | C-H bend (para-disubstituted aromatic) |

| 750-550 | Medium-Strong | C-Br stretch |

Note: Data synthesized from typical values for cinnamic acid derivatives.[11]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 226/228 | [M]⁺ molecular ion peak (presence of Br isotopes) |

| 181/183 | [M-COOH]⁺ |

| 102 | [C₈H₆]⁺ |

Note: Fragmentation pattern is predicted based on the structure.

Experimental Protocols for Characterization

Melting Point Determination:

-

A small amount of the dried, purified product is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is slowly increased, and the range at which the solid melts is recorded.

NMR Spectroscopy:

-

A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 300 or 400 MHz).

IR Spectroscopy:

-

A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or the spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory.

-

The IR spectrum is recorded using an FTIR spectrometer.

Mass Spectrometry:

-

A dilute solution of the sample is prepared.

-

The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with gas chromatography).

-

The mass spectrum is recorded.

Conclusion

This technical guide has outlined a reliable method for the synthesis of this compound via the Perkin reaction and detailed the standard analytical techniques for its comprehensive characterization. The provided experimental protocols, tabulated data, and workflow diagrams serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the efficient production and verification of this important chemical intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound, predominantly trans 98 1200-07-3 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 1200-07-3 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Perkin reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. fishersci.com [fishersci.com]

- 9. parchem.com [parchem.com]

- 10. rsc.org [rsc.org]

- 11. infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Spectroscopic Profile of 4-Bromocinnamic Acid

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromocinnamic acid, tailored for researchers, scientists, and professionals in the field of drug development. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

The ¹H NMR spectrum of this compound provides detailed information about the hydrogen atoms in the molecule. The data presented here was obtained in DMSO-d6.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.66 - 7.51 | m | 5H, Aromatic & Vinylic Protons | |

| 7.62 | d | 15.6 | 1H, Vinylic Proton |

Note: The multiplet at 7.66-7.51 ppm encompasses the signals for the aromatic protons and one of the vinylic protons. The doublet at 7.62 ppm is characteristic of one of the trans-vinylic protons.[1]

The ¹³C NMR spectrum reveals the carbon framework of the this compound molecule. The data was acquired in DMSO-d6.[1]

| Chemical Shift (δ, ppm) | Assignment |

| 167.42 | C=O (Carboxylic Acid) |

| 142.59 | Vinylic CH |

| 133.55 | Aromatic C-Br |

| 131.85 | Aromatic CH |

| 130.11 | Aromatic CH |

| 123.53 | Quaternary Aromatic C |

| 120.16 | Vinylic CH |

The IR spectrum of this compound highlights the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1690 | C=O stretch | Carboxylic Acid |

| ~1630 | C=C stretch | Alkene |

| ~1590, 1490 | C=C stretch | Aromatic Ring |

| ~980 | =C-H bend (out-of-plane) | trans-Alkene |

Note: The broadness of the O-H stretch is due to hydrogen bonding.[2][3]

The mass spectrum of this compound provides information on the mass-to-charge ratio of the parent molecule and its fragments, confirming its molecular weight.

| m/z | Relative Intensity | Assignment |

| 226/228 | [M]⁺ (Molecular Ion) | |

| 181/183 | [M-COOH]⁺ | |

| 102 | [C₈H₆]⁺ |

Note: The presence of two molecular ion peaks with a roughly 1:1 intensity ratio is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[4][5]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

-

Sample Preparation: Approximately 5-10 mg of this compound is weighed and dissolved in about 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in an NMR tube.[6] A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) may be added if not already present in the solvent.[6]

-

Data Acquisition: The ¹H NMR spectrum is recorded on a 300 MHz or higher field NMR spectrometer.[6] The ¹³C NMR spectrum is acquired on the same instrument, which typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.[6]

-

Sample Preparation (KBr Pellet Method): A small amount (1-2 mg) of this compound is ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle to obtain a fine, homogeneous powder.[6] A portion of this powder is then placed into a pellet press, and pressure is applied to form a thin, transparent pellet.[6]

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹.[6] A background spectrum of the empty sample compartment is acquired to subtract atmospheric and instrumental interferences.[6]

-

Sample Preparation: For techniques like Electron Impact (EI) mass spectrometry, the sample is introduced into the instrument, often after being vaporized. For softer ionization techniques like Electrospray Ionization (ESI), the sample is typically dissolved in a suitable solvent.

-

Data Acquisition: The mass spectrum is obtained using a mass spectrometer. The instrument is calibrated, and the data is acquired over a specific mass-to-charge (m/z) range.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. This compound(1200-07-3) MS spectrum [chemicalbook.com]

- 5. m-Bromocinnamic acid | C9H7BrO2 | CID 776461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

4-Bromocinnamic Acid: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromocinnamic acid, a halogenated derivative of cinnamic acid, has emerged as a pivotal building block in contemporary organic synthesis. Its unique molecular architecture, featuring a reactive bromine atom on the phenyl ring, a conjugated acrylic acid moiety, and a carboxylic acid functional group, offers a trifecta of reactive sites for a diverse array of chemical transformations. This versatility makes it an invaluable precursor for the synthesis of a wide spectrum of complex organic molecules, including pharmaceuticals, bioactive natural products, and advanced functional materials. This technical guide provides a comprehensive overview of the utility of this compound in key synthetic reactions, complete with experimental protocols, quantitative data, and visual representations of reaction pathways and workflows.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The presence of the aryl bromide in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound serves as a readily available and versatile coupling partner.

The Heck Reaction: Synthesis of Stilbenes and Substituted Alkenes

The Heck reaction, a palladium-catalyzed vinylation of aryl halides, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] Utilizing this compound as a substrate in the Heck reaction allows for the facile synthesis of various stilbene (B7821643) derivatives and other substituted alkenes, which are prevalent motifs in pharmaceuticals and materials science.[2]

dot

Caption: General workflow of the Heck Reaction with this compound.

Quantitative Data for Heck Reactions of Aryl Bromides

| Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoacetophenone | Styrene (B11656) | Pd(OAc)₂ (0.2) | K₂CO₃ | H₂O/EtOH | 130-150 | 0.17 | 98 | [3] |

| 4-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ (variable) | N-ethylpiperidine | DMF | 140-150 | 16-20 | - | [4] |

| Iodobenzene | Acrylamide | Pd(OAc)₂ (5) | Et₃N | ACN | Reflux | - | 93 | [5] |

| 4-Iodoacetophenone | Acrylic acid | - | Na₂CO₃ | H₂O | - | - | - | [6] |

Experimental Protocol: Heck Reaction for the Synthesis of a Stilbene Derivative

This protocol describes the synthesis of a stilbene derivative from this compound and styrene.

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).

-

Add anhydrous DMF (5 mL) to the flask.

-

Add styrene (1.2 mmol) to the reaction mixture.

-

Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired stilbene derivative.

The Suzuki-Miyaura Coupling: A Gateway to Biaryl Compounds

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds, which are common scaffolds in pharmaceuticals and organic materials.[7] this compound serves as an excellent substrate for coupling with a variety of arylboronic acids, providing access to a diverse range of functionalized biaryl acrylic acids.

dot

Caption: The Suzuki-Miyaura coupling of this compound.

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane (B91453) | 70-80 | 18-22 | 60-94 | [8] |

| 4-Bromoanisole | Phenylboronic acid | Pd/C (1.0) | Na₂CO₃ | EtOH/H₂O | Reflux | 2 | 96 | [9] |

| Bromobenzene | Phenylboronic acid | Fe₃O₄@SiO₂-EDTA-Pd (0.25) | K₂CO₃ | H₂O/EtOH | 80 | 0.5 | 96 | [10] |

| 4-Bromoacetophenone | Phenylboronic acid | Benzimidazole-oxime Pd(II) complex | K₂CO₃ | H₂O | MW | - | - | [11] |

Experimental Protocol: Suzuki-Miyaura Coupling for Biaryl Synthesis

This protocol outlines a general procedure for the synthesis of a biaryl derivative from this compound and an arylboronic acid.[12]

Materials:

-

This compound

-

Arylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Degassed water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), to the flask.

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). The typical concentration is 0.1 M with respect to the limiting reactant.

-

Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

The Heck-Matsuda Reaction: A Phosphine-Free Alternative

The Heck-Matsuda reaction utilizes arenediazonium salts as an alternative to aryl halides, offering several advantages such as milder reaction conditions and the ability to proceed without phosphine (B1218219) ligands.[13] This makes the reaction more practical and environmentally friendly. 4-Aminocinnamic acid can be readily converted to its corresponding diazonium salt and subsequently used in the Heck-Matsuda reaction.

Experimental Protocol: Heck-Matsuda Reaction

This protocol describes a general procedure for the arylation of an alkene using a diazonium salt derived from 4-aminocinnamic acid.

Materials:

-

4-Aminocinnamic acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Tetrafluoroboric acid (HBF₄)

-

Alkene (e.g., methyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Diethyl ether

Procedure:

-

Diazotization: Dissolve 4-aminocinnamic acid (1.0 mmol) in a mixture of methanol and tetrafluoroboric acid at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 mmol) in water, maintaining the temperature at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C to form the arenediazonium tetrafluoroborate (B81430) salt.

-

Heck-Matsuda Coupling: To the solution of the diazonium salt, add the alkene (1.2 mmol) and palladium(II) acetate (0.02 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the arylated alkene.

Applications in Drug Discovery and Materials Science

The derivatives of this compound are not merely synthetic curiosities; they are precursors to molecules with significant biological activity and material properties.

Bioactive Molecules and Signaling Pathways

Cinnamic acid derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[14][15] A key mechanism of action for some of these derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16] Constitutive activation of the NF-κB pathway is implicated in the pathogenesis of various inflammatory diseases and cancers.[17]

dot

Caption: Inhibition of the NF-κB signaling pathway by a bioactive derivative.

The synthesis of novel cinnamic acid derivatives from this compound provides a platform for developing new therapeutic agents that can modulate such critical cellular pathways.

Functional Polymers

The cinnamic acid moiety is a well-known photoresponsive unit. Polymers incorporating cinnamoyl groups can undergo [2+2] cycloaddition upon exposure to UV light, leading to cross-linking. This property is highly valuable in the development of photolithographic materials, photo-curable coatings, and other advanced polymers. This compound can be converted into monomers suitable for polymerization, and the resulting polymers can exhibit enhanced thermal stability and flame retardancy due to the presence of the bromine atom.[18]

Conclusion

This compound is a remarkably versatile and valuable precursor in organic synthesis. Its ability to readily participate in powerful carbon-carbon bond-forming reactions, such as the Heck, Suzuki-Miyaura, and Heck-Matsuda reactions, provides synthetic chemists with a reliable and efficient tool for the construction of complex molecular architectures. The derivatives synthesized from this precursor have shown significant promise in the fields of drug discovery, with the potential to modulate key signaling pathways, and in materials science for the development of novel functional polymers. The detailed protocols and compiled data in this guide are intended to facilitate further research and application of this compound in these exciting and impactful areas.

References

- 1. Heck Reaction [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]

- 17. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. orbi.uliege.be [orbi.uliege.be]

Potential applications of 4-Bromocinnamic acid in medicinal chemistry

An In-depth Technical Guide to the Potential Applications of 4-Bromocinnamic Acid in Medicinal Chemistry

Executive Summary

This compound is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of bioactive molecules.[1] Its unique structure, featuring a brominated phenyl ring conjugated to an acrylic acid moiety, offers multiple sites for chemical modification, making it an attractive scaffold for medicinal chemists.[2][3] This technical guide explores the significant potential of this compound in medicinal chemistry, with a primary focus on its applications in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. Derivatives of this compound have demonstrated potent cytotoxic effects against various cancer cell lines, notable activity against pathogenic microbes, and the ability to modulate key inflammatory pathways.[1][4] This document provides a comprehensive overview of its synthesis, biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and schematic diagrams to illustrate key processes and pathways for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (4-BCA) is a crystalline solid with the chemical formula C₉H₇BrO₂.[1] As a derivative of cinnamic acid, it belongs to the phenylpropanoid class of natural compounds.[1] The presence of a bromine atom at the para-position of the phenyl ring enhances its chemical reactivity and provides a handle for further synthetic transformations, such as cross-coupling reactions.[2] The conjugated system, which includes the phenyl ring, the alkene double bond, and the carboxylic acid group, is pivotal to its biological activity and allows for diverse chemical interactions with biological targets.[3] 4-BCA serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[2][4] In medicinal chemistry, it is particularly valued as a precursor for developing complex molecules with enhanced therapeutic properties.[1][2]

Synthesis and Derivatization

The core structure of this compound is readily modified, typically at the carboxylic acid group, to produce esters and amides, or at the phenyl ring through substitution reactions.[1] These modifications are crucial for tuning the molecule's pharmacokinetic and pharmacodynamic properties.

General Experimental Protocol: Synthesis of this compound Amide Derivatives

This protocol outlines a standard procedure for the synthesis of amide derivatives from this compound, a common strategy to generate libraries of bioactive compounds.

-

Activation of Carboxylic Acid: Dissolve this compound (1 equivalent) in a dry, aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF). Add a coupling agent like Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) (1.2 equivalents) and a non-nucleophilic base such as Triethylamine (TEA) (4 equivalents) to the solution at 0°C.[5] Stir the mixture for 20-30 minutes to form the activated ester.

-

Amide Formation: To the activated acid solution, add the desired amine (1.1 equivalents) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[5] Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) and wash sequentially with a mild acid (e.g., 10% HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.[5] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Final Purification: Purify the crude product using column chromatography on silica (B1680970) gel or by recrystallization to yield the pure amide derivative.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceuticals Using 4-Bromocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-bromocinnamic acid in the development of pharmaceutical agents and bioactive molecules. Detailed experimental protocols for key transformations, including cross-coupling reactions and derivatizations, are presented to guide researchers in leveraging this versatile building block for drug discovery.

Introduction

This compound is a versatile organic compound that serves as a valuable starting material and intermediate in the synthesis of a wide range of bioactive molecules. Its structure, featuring a brominated phenyl ring, a carboxylic acid group, and an alkene double bond, offers multiple reactive sites for chemical modification. This allows for the construction of complex molecular architectures with potential therapeutic applications, particularly in the fields of oncology and inflammatory diseases. The bromine atom, for instance, is an excellent handle for palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Key Synthetic Applications and Protocols

This compound can be transformed into a variety of pharmaceutical intermediates and final drug candidates through several key chemical reactions. This section details the protocols for some of these important transformations.

Synthesis of Biaryl Scaffolds via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biaryl compounds, which are prevalent motifs in many pharmaceuticals. This compound can be coupled with various arylboronic acids to generate diverse biaryl cinnamic acid derivatives.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki coupling of this compound with phenylboronic acid to yield 4-phenylcinnamic acid.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Water (degassed)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.1 eq).

-

Add palladium(II) acetate (0.02 eq) to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the 1,4-dioxane under reduced pressure.

-

Add water to the residue and acidify to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-phenylcinnamic acid.

Quantitative Data for Suzuki Coupling Reactions

The following table summarizes typical yields for the Suzuki coupling of this compound with various arylboronic acids.

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 4-Phenylcinnamic acid | 85-95 |

| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)cinnamic acid | 80-90 |

| 3-Pyridylboronic acid | 4-(3-Pyridyl)cinnamic acid | 75-85 |

Synthesis of Substituted Styrenes via Heck Coupling

The Heck reaction provides a powerful tool for the alkenylation of aryl halides. This compound can be coupled with various alkenes to introduce new functional groups, leading to the synthesis of diverse pharmaceutical intermediates.

Experimental Protocol: Heck Reaction of this compound with Ethyl Acrylate (B77674)

This protocol outlines a general procedure for the Heck coupling of this compound with ethyl acrylate.

Materials:

-

This compound

-

Ethyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine

-

Triethylamine (B128534) (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a sealed tube, add this compound (1.0 eq), palladium(II) acetate (0.03 eq), and tri(o-tolyl)phosphine (0.06 eq).

-

Evacuate and backfill the tube with an inert gas.

-

Add anhydrous DMF, triethylamine (1.5 eq), and ethyl acrylate (1.2 eq).

-

Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

-

Cool the reaction to room temperature and pour it into diethyl ether.

-

Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for Heck Coupling Reactions

| Alkene | Product | Yield (%) |

| Ethyl acrylate | Ethyl 4-(2-carboxyvinyl)cinnamate | 70-80 |

| Styrene | 4-(2-Carboxyvinyl)stilbene | 65-75 |

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

This compound serves as a precursor for the synthesis of various compounds with demonstrated biological activity.

Precursor to Anticancer and Anti-inflammatory Agents

Derivatives of cinnamic acid have shown promise as anticancer and anti-inflammatory agents. The modification of the carboxylic acid group of this compound into amides and esters has been a successful strategy to generate novel bioactive compounds.

Quantitative Data: In Vitro Anticancer Activity of Cinnamic Acid Amides

The following table summarizes the in vitro cytotoxic activity of representative cinnamic acid amide derivatives against a human lung carcinoma cell line (A549).

| Compound | R Group (Amide) | IC₅₀ (µM) |

| 1 | -NH-CH₂-Ph | 15.2 |

| 2 | -N(CH₃)₂ | > 50 |

| 3 | -NH-(4-methoxyphenyl) | 10.8 |

Experimental Protocol: Synthesis of 4-Bromocinnamic Amides

-

Acid Chloride Formation: In a round-bottom flask, suspend this compound (1.0 eq) in thionyl chloride (2.0 eq) and add a catalytic amount of DMF. Stir the mixture at room temperature for 2-3 hours. Remove the excess thionyl chloride under reduced pressure.

-

Amidation: Dissolve the crude 4-bromocinnamoyl chloride in an anhydrous solvent such as dichloromethane (B109758) (DCM). In a separate flask, dissolve the desired amine (1.1 eq) and a base like triethylamine (1.2 eq) in DCM. Cool the amine solution to 0 °C and add the acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amide by recrystallization or column chromatography.

Intermediate in the Synthesis of 2-amino-7-(piperidin-4-yl)isoquinoline

This compound has been utilized in the preparation of 2-amino-7-(piperidin-4-yl)isoquinoline, a scaffold found in various biologically active compounds.[1]

Visualizing Synthetic Pathways and Workflows

Diagram 1: General Synthetic Pathways from this compound

Caption: Synthetic routes from this compound.

Diagram 2: Experimental Workflow for Suzuki Coupling

Caption: Workflow for Suzuki coupling of this compound.

Conclusion

This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its multiple reactive sites allow for the straightforward introduction of molecular diversity through well-established synthetic methodologies like Suzuki and Heck couplings, as well as standard derivatization of the carboxylic acid group. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel pharmaceutical candidates with potential applications in treating a range of diseases.

References

Application of 4-Bromocinnamic Acid in Agrochemical Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromocinnamic acid is a versatile synthetic intermediate that holds significant promise in the development of novel agrochemicals. Its rigid structure, conferred by the phenyl ring and the conjugated double bond, along with the reactive carboxylic acid moiety and the presence of a bromine atom, make it an attractive scaffold for the synthesis of a diverse range of bioactive molecules. The bromine substituent can influence the lipophilicity and metabolic stability of the resulting compounds, often enhancing their biological activity. This document provides an in-depth overview of the application of this compound in the synthesis of fungicides and insecticides, complete with detailed experimental protocols, quantitative biological activity data, and visualizations of synthetic and mechanistic pathways.

Agrochemical Applications

Derivatives of this compound, primarily amides and esters, have demonstrated notable efficacy as both fungicides and insecticides. The core structure can be readily modified to optimize activity against specific agricultural pests and pathogens.

Fungicidal Applications

Cinnamic acid derivatives are known to exhibit antifungal properties, and the introduction of a bromine atom at the 4-position of the phenyl ring can enhance this activity. These compounds have been shown to be effective against a range of plant pathogenic fungi.

Insecticidal and Nematicidal Applications

The cinnamide and cinnamate (B1238496) scaffolds have also been explored for their insecticidal and nematicidal activities. By incorporating various amine or alcohol moieties, a library of compounds with varying potencies against different insect and nematode species can be generated.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative data on the biological activities of various agrochemicals synthesized using this compound as a precursor.

Table 1: In Vitro Fungicidal Activity of Cinnamic Acid Amide Derivatives

| Compound ID | Target Pathogen | Inhibition Rate (%) at 50 µg/mL | EC50 (µg/mL) | Reference |

| Cinnamide A | Rhizoctonia solani | 90 | - | [1] |

| Cinnamide B | Rhizoctonia solani | 90 | - | [1] |

| Cinnamic Oxime Ester 1 | Valsa mali | - | 0.71 | [2] |

| Cinnamic Oxime Ester 2 | Botrytis cinerea | - | 1.41 | [2] |

| Cinnamic Oxime Ester 3 | Gaeumannomyces graminis var. tritici | ≥90 | - | [2] |

Table 2: Insecticidal and Nematicidal Activity of Cinnamic Acid Amide Derivatives

| Compound ID | Target Pest | Activity | LC50 (µg/mL) | Reference |

| Cinnamide C | Bursaphelenchus xylophilus | Nematicidal | 113.8 | [3] |

Experimental Protocols

The following are detailed methodologies for the synthesis of representative agrochemical derivatives from this compound.

Protocol 1: Synthesis of N-substituted-4-bromocinnamamides (Fungicidal/Insecticidal)

This protocol describes a general method for the synthesis of N-substituted-4-bromocinnamamides, which have shown potential as fungicides and insecticides.

Step 1: Synthesis of 4-Bromocinnamoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂; 5.0 eq).

-

Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 4-bromocinnamoyl chloride is obtained as a pale-yellow solid and can be used in the next step without further purification.

Step 2: Amidation

-

Dissolve the crude 4-bromocinnamoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

In a separate flask, dissolve the desired amine (e.g., a substituted aniline (B41778) or a phenethylamine (B48288) derivative) (1.1 eq) and a base such as triethylamine (B128534) (TEA) or pyridine (B92270) (1.2 eq) in the same anhydrous solvent.

-

Cool the amine solution in an ice bath (0 °C).

-

Slowly add the solution of 4-bromocinnamoyl chloride dropwise to the cooled amine solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Pour the reaction mixture into a separatory funnel containing water or a dilute HCl solution to wash away the excess amine and the salt of the base.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Protocol 2: Synthesis of this compound Esters (Insecticidal)

This protocol details the Fischer esterification method for synthesizing this compound esters.

Step 1: Esterification

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., ethanol, methanol, or a more complex alcohol) which also acts as the solvent.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (typically 2-5 mol%).

-

Heat the reaction mixture to reflux and maintain for 4-8 hours.

-

Monitor the reaction progress by TLC.

Step 2: Work-up and Purification

-

After cooling to room temperature, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic solution with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude ester can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Signaling Pathways and Mechanisms of Action

The precise mechanism of action for many this compound-derived agrochemicals is still under investigation. However, research on cinnamic acid derivatives suggests several potential biological targets.

Antifungal Mechanism

One proposed mechanism of antifungal action for cinnamic acid derivatives is the inhibition of fungal-specific enzymes. For instance, some derivatives have been shown to inhibit benzoate (B1203000) 4-hydroxylase (CYP53), an enzyme crucial for the detoxification of aromatic compounds in fungi.[1] Another potential mechanism involves the disruption of the fungal cell membrane integrity and the inhibition of ergosterol (B1671047) biosynthesis, which is a vital component of the fungal cell membrane.[2]

Caption: Proposed fungicidal mechanism of this compound derivatives.

Insecticidal Mechanism

The insecticidal mode of action for cinnamic acid derivatives is less understood but may involve neurotoxic effects or disruption of essential metabolic pathways in insects.

Experimental Workflows and Logic Diagrams

The following diagrams illustrate the general workflow for the synthesis and evaluation of agrochemicals derived from this compound.

References

Application Notes and Protocols for 4-Bromocinnamic Acid in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-Bromocinnamic acid in the synthesis of functional polymers. This document details the underlying chemistry, experimental procedures for polymer synthesis and modification, and the characterization of the resulting materials. The unique photoreactive properties of the cinnamate (B1238496) moiety make these polymers particularly suitable for applications in photocrosslinking, drug delivery, and the development of advanced biomaterials.

Introduction to this compound in Polymer Synthesis

This compound is a derivative of cinnamic acid that serves as a versatile building block in polymer chemistry. Its key structural features—a carboxylic acid group, a carbon-carbon double bond, and a bromine-substituted phenyl ring—provide multiple avenues for polymerization and functionalization.

The primary application of this compound in polymer science lies in the creation of photoreactive polymers . The cinnamate group can undergo a [2+2] photocycloaddition reaction upon exposure to ultraviolet (UV) light, typically at wavelengths greater than 280 nm. This reaction forms a cyclobutane (B1203170) ring, effectively crosslinking the polymer chains and transforming a soluble thermoplastic material into an insoluble thermoset network. This photocrosslinking is advantageous as it can be performed under mild, initiator-free conditions.

The presence of the bromine atom on the phenyl ring can further modulate the polymer's properties, such as increasing its refractive index and enhancing its thermal stability. Additionally, the bromine atom can serve as a site for further post-polymerization modification reactions.

Key Applications in Research and Development

Polymers incorporating this compound are of significant interest in several fields:

-

Drug Delivery: The ability to photocrosslink a polymer matrix allows for the encapsulation of therapeutic agents. The crosslink density, controlled by the UV irradiation time and intensity, can be tuned to control the diffusion rate and release kinetics of the encapsulated drug.

-

Tissue Engineering: Photocrosslinkable and biodegradable polymers can be used to fabricate scaffolds that support cell growth and tissue regeneration. The processability of the uncrosslinked polymer allows for the creation of complex scaffold architectures.

-

Photo-Patternable Biomaterials: The spatial control afforded by photocrosslinking enables the creation of micro- and nanopatterned surfaces for applications in cell culture and biosensors.

-

High-Performance Plastics: The photodimers of cinnamic acid derivatives can be used as monomers to synthesize high-performance polymers like polyamides and polyimides with enhanced thermal and mechanical properties.

Experimental Protocols

This section provides detailed protocols for the synthesis and functionalization of polymers using this compound. The following protocol is adapted from a similar procedure for 4-methylcinnamic acid and is a general method for creating polyesters with pendant photoreactive groups.